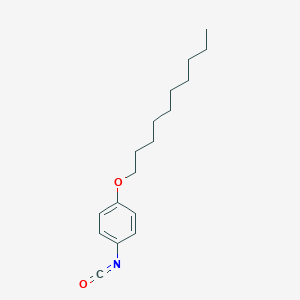![molecular formula C8H5F6NO4S2 B14626821 2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole CAS No. 58510-88-6](/img/structure/B14626821.png)
2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole is a compound characterized by the presence of trifluoromethanesulfonyl groups attached to a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole typically involves the reaction of pyrrole with bis(trifluoromethanesulfonyl)methane under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred and heated at a controlled temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups into the pyrrole ring .
Applications De Recherche Scientifique
2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the development of advanced materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of 2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(trifluoromethanesulfonyl)methane
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- Bistriflimide
Uniqueness
2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole is unique due to the presence of both trifluoromethanesulfonyl groups and the pyrrole ring. This combination imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
58510-88-6 |
|---|---|
Formule moléculaire |
C8H5F6NO4S2 |
Poids moléculaire |
357.3 g/mol |
Nom IUPAC |
2-[2,2-bis(trifluoromethylsulfonyl)ethenyl]-1H-pyrrole |
InChI |
InChI=1S/C8H5F6NO4S2/c9-7(10,11)20(16,17)6(4-5-2-1-3-15-5)21(18,19)8(12,13)14/h1-4,15H |
Clé InChI |
KWSZWYMTOBYSIN-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=C1)C=C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



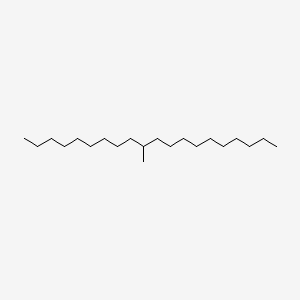
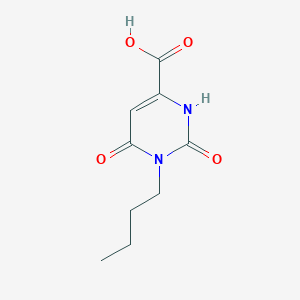


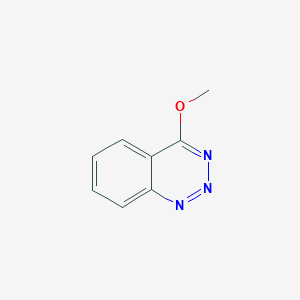
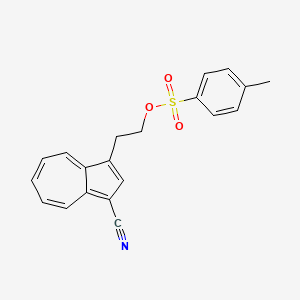
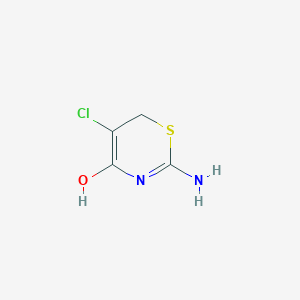
![Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14626781.png)
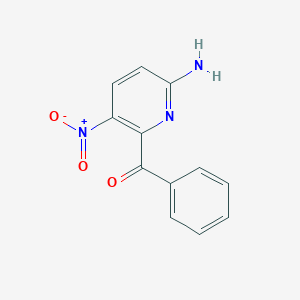
![N,N'-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14626801.png)
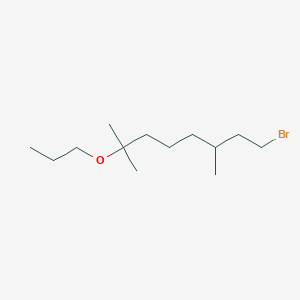
![Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B14626814.png)
